The benzimidazole core structure is present in many FDA-approved drugs known for their antiparasitic and antifungal properties []. Research suggests that 5-Bromo-1H-benzimidazole derivatives may offer similar benefits, with potential applications against various infectious diseases [].
Studies have explored the use of 5-Bromo-1H-benzimidazole as a ligand in the design of coordination polymers. These polymers have potential applications in areas like gas storage and separation due to their specific pore structures.
Due to its reactive nature, 5-Bromo-1H-benzimidazole can be used as a building block in the synthesis of more complex molecules. This makes it a potentially valuable tool for researchers in organic chemistry.
5-Bromo-1H-benzimidazole is an organic compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol. It is characterized by the presence of a bromine atom at the 5-position of the benzimidazole ring, which consists of a fused benzene and imidazole structure. This compound is known for its diverse applications in pharmaceuticals and materials science due to its unique chemical properties and biological activities .
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .
5-Bromo-1H-benzimidazole exhibits notable biological activities, including:
Several methods exist for synthesizing 5-Bromo-1H-benzimidazole:
5-Bromo-1H-benzimidazole finds applications in multiple fields:
Interaction studies involving 5-Bromo-1H-benzimidazole focus on its effects on biological systems:
These studies help elucidate the potential therapeutic uses and safety profiles of 5-Bromo-1H-benzimidazole .
Several compounds share structural similarities with 5-Bromo-1H-benzimidazole. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Bromo-1H-benzo[d]imidazol-2-amine | 1266114-75-3 | 0.95 |
| 6-Bromo-1H-benzimidazole | 791595-74-9 | 0.84 |
| 4-Bromo-2-methyl-1H-benzimidazole | 20223-87-4 | 0.76 |
| 5,6-Dibromo-1H-benzo[d]imidazole | 74545-26-9 | 0.74 |
| N-Methyl-1H-benzo[d]imidazol-2-amine | 17228-38-5 | 0.82 |
The unique positioning of the bromine atom at the fifth position on the benzimidazole ring distinguishes it from other similar compounds. This specific substitution can significantly influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry and material science .
Irritant